oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate
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Overview
Description
Oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate: is a chemical compound with the molecular formula C22H38N4O8. It is a derivative of oxalic acid and contains a tert-butyl group attached to a 1,6-diazaspiro[3.3]heptane ring. This compound is of interest in various scientific research applications due to its unique structure and properties.
Scientific Research Applications
Oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate has several scientific research applications:
Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: : It may be explored for its therapeutic properties, including its potential use in drug development.
Industry: : The compound can be used in the production of materials and chemicals with specific properties.
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate typically involves the following steps:
Formation of the Diazaspiro[3.3]heptane Ring: : This can be achieved through a cyclization reaction involving appropriate precursors such as amines and ketones.
Esterification: : The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Oxalate Formation: : Finally, the oxalate group is introduced through a reaction with oxalic acid.
Industrial Production Methods
In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxalate derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.
Mechanism of Action
The mechanism by which oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Oxalic acid, tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate can be compared with other similar compounds, such as:
Oxalic acid, bis(tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate): : This compound has a similar structure but differs in the position of the tert-butyl group and the diazaspiro ring.
Oxalic acid, tert-butyl 3,6-diazaspiro[3.3]heptane-3-carboxylate: : This compound has a different substitution pattern on the diazaspiro ring.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
CAS No. |
1359656-86-2 |
---|---|
Molecular Formula |
C12H20N2O6 |
Molecular Weight |
288.3 |
Purity |
95 |
Origin of Product |
United States |
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